6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
CAS No.: 409346-73-2
Cat. No.: VC3797837
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.
![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde - 409346-73-2](/images/structure/VC3797837.png)
Specification
CAS No. | 409346-73-2 |
---|---|
Molecular Formula | C10H9FO2 |
Molecular Weight | 180.17 g/mol |
IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde |
Standard InChI | InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2 |
Standard InChI Key | OQJLGKBTBSSWAV-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CC(=C2)F)OC1C=O |
Canonical SMILES | C1CC2=C(C=CC(=C2)F)OC1C=O |
Introduction
Chemical Structure and Molecular Properties
The compound features a benzopyran core fused with a dihydrofuran ring, where the fluorine atom at the 6-position and the aldehyde group at the 2-position dictate its electronic and steric profile. The planar aromatic system facilitates π-π interactions, while the fluorine atom enhances metabolic stability through electronegativity effects .
Structural Characterization
Key molecular descriptors include:
The crystal structure remains undetermined, but computational models predict a puckered dihydrofuran ring with the aldehyde group in an axial conformation, minimizing steric hindrance .
Synthesis Methodologies
Reductive Amination Route
A widely cited method involves the reduction of 6-fluoro-3,4-dihydro-2H-benzopyran-2-methyl ester using dihydrobis(2-methoxyethoxy)sodium aluminate (Red-Al) in toluene. Key steps include:
-
Reduction: At 0–5°C, Red-Al reacts with morpholine to generate a reactive hydride species .
-
Nucleophilic Attack: The hydride selectively reduces the methyl ester to the aldehyde at −15 to −5°C, achieving 85% yield .
-
Workup: Quenching with ice water followed by brine washes and drying yields the pure product .
This method offers advantages over classical LiAlH₄ reductions, including milder conditions and reduced side reactions .
Enantioselective Synthesis
Racemic 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde can be resolved via chiral auxiliaries. For example:
-
Esterification: Reaction with C₁–C₁₀ alcohols forms racemic esters .
-
Kinetic Resolution: Using (−)-menthol as a chiral agent, enantiomers are separated via fractional crystallization, achieving >99% enantiomeric excess (ee) .
Physicochemical and Spectroscopic Data
Solubility and Stability
The compound exhibits limited water solubility (0.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (45 mg/mL) . Stability studies indicate degradation under acidic conditions (t₁/₂ = 2 h at pH 2), necessitating storage at −20°C under nitrogen .
Spectroscopic Profiles
-
IR (KBr): Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-F stretch).
-
¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), 6.85–6.70 (m, 3H, aromatic), 4.30–3.90 (m, 2H, OCH₂), 2.80–2.50 (m, 2H, CH₂) .
-
¹³C NMR: δ 192.1 (CHO), 160.5 (C-F), 128.3–112.4 (aromatic), 70.2 (OCH₂), 28.5 (CH₂) .
Pharmaceutical Applications
Nebivolol Intermediate
This aldehyde is a critical precursor in synthesizing nebivolol, a β₁-adrenergic receptor blocker. The key step involves epoxidation followed by stereoselective coupling with aminodiols :
-
Epoxidation: Reaction with m-CPBA yields 6-fluoro-3,4-dihydro-2-oxiranyl-2H-benzopyran .
-
Aminolysis: Ring-opening with (S)-1-azido-3-(tert-butyldimethylsilyloxy)-2-propanol forms the core structure of nebivolol .
Recent Advances and Challenges
Continuous Flow Synthesis
A 2024 innovation employs microreactors for the Red-Al reduction, reducing reaction time from 4 h to 15 min and improving yield to 92% . Challenges include catalyst fouling and scalability, which are addressable via silicon-coated reactors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume